

In-depth Technical Guide: **tert-Butyl (5-fluorothiazol-2-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (5-fluorothiazol-2-yl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **tert-Butyl (5-fluorothiazol-2-yl)carbamate**, a fluorinated heterocyclic compound of interest in medicinal chemistry.

Core Chemical Properties

Precise experimental data for many physical properties of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** are not readily available in publicly accessible literature. The following table summarizes the available identifying and predicted data for this compound.

Property	Value	Source
IUPAC Name	tert-butyl (5-fluoro-1,3-thiazol-2-yl)carbamate	N/A
CAS Number	731018-54-5	[1]
Molecular Formula	C ₈ H ₁₁ FN ₂ O ₂ S	[1]
Molecular Weight	218.25 g/mol	[1]
Predicted Density	1.319 ± 0.06 g/cm ³	[1]
Purity	≥98% (Commercially available)	[2]

Synthesis and Experimental Protocols

The synthesis of **tert-Butyl (5-fluorothiazol-2-yl)carbamate**, also referred to as 2-Tert-butoxycarbonylamino-5-fluorothiazole, has been reported. The key step involves the introduction of a fluorine atom onto the thiazole ring of a protected 2-aminothiazole derivative.

Synthesis of 2-Tert-butoxycarbonylamino-5-fluorothiazole

A documented method for the synthesis of this compound involves the reaction of a dilithiated 2-tert-butoxycarbonylaminothiazole intermediate with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSi).

Experimental Protocol:

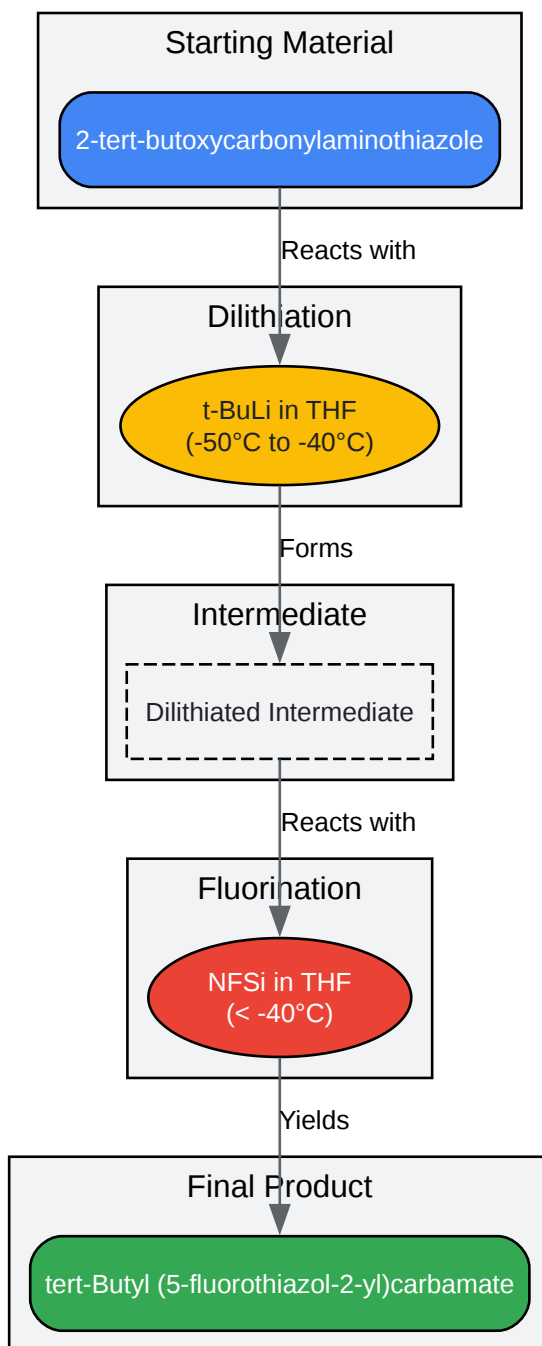
- Preparation of the Starting Material: Begin with 2-tert-butoxycarbonylaminothiazole.
- Dilithiation: A stirred solution of 2-tert-butoxycarbonylaminothiazole in anhydrous tetrahydrofuran (THF) is cooled to -50 °C.
- tert-Butyllithium (t-BuLi) in an appropriate solvent (e.g., n-pentane) is added dropwise to the solution over a period of 60 minutes, ensuring the internal temperature is maintained below -40 °C. This results in the formation of a bright yellow suspension.
- The suspension is stirred for an additional 30 minutes at -50 °C.
- Fluorination: A solution of N-fluorobenzenesulfonimide (NFSi) in anhydrous THF is then added to the suspension over 60 minutes, while keeping the temperature below -40 °C.
- The reaction mixture is stirred for another 30 minutes at -50 °C.
- Quenching: The reaction is quenched by transferring the cold mixture to a vessel containing a solution of ammonium chloride (NH₄Cl) in water.

This protocol is based on a reported multi-kilogram scale synthesis and does not require chromatographic purification.

Logical Relationships in Synthesis

The synthesis of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** follows a clear logical progression from a protected aminothiazole to the final fluorinated product. This workflow is depicted below.

Synthesis Workflow for tert-Butyl (5-fluorothiazol-2-yl)carbamate

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Caption: Synthesis workflow from starting material to final product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activities or associated signaling pathways of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** itself. However, the structural motif of 2-aminothiazole is a common scaffold in the development of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality suggests that this compound is primarily utilized as a synthetic intermediate.

The deprotection of **tert-Butyl (5-fluorothiazol-2-yl)carbamate** yields 2-amino-5-fluorothiazole. This resulting amine can then be used as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or antibacterial agents. The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates.

Conclusion

tert-Butyl (5-fluorothiazol-2-yl)carbamate is a valuable synthetic intermediate, particularly in the construction of fluorinated 2-aminothiazole-containing molecules for drug discovery programs. While comprehensive data on its specific chemical and biological properties are limited, a reliable synthesis protocol exists. Further research into the applications of this compound and its derivatives could unveil novel therapeutic agents.

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References

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